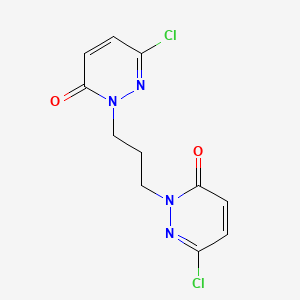
2,2'-(Propane-1,3-diyl)bis(6-chloropyridazin-3(2H)-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(Propane-1,3-diyl)bis(6-chloropyridazin-3(2H)-one) is a synthetic organic compound characterized by the presence of two 6-chloropyridazin-3(2H)-one moieties connected by a propane-1,3-diyl linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Propane-1,3-diyl)bis(6-chloropyridazin-3(2H)-one) typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-chloropyridazin-3(2H)-one, which can be obtained through the chlorination of pyridazin-3(2H)-one.
Linker Formation: The propane-1,3-diyl linker is introduced by reacting 1,3-dibromopropane with the 6-chloropyridazin-3(2H)-one in the presence of a base such as potassium carbonate.
Coupling Reaction: The final step involves the coupling of two 6-chloropyridazin-3(2H)-one units with the propane-1,3-diyl linker under reflux conditions in an appropriate solvent like dimethylformamide.
Industrial Production Methods
Industrial production of 2,2’-(Propane-1,3-diyl)bis(6-chloropyridazin-3(2H)-one) follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis equipment.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(Propane-1,3-diyl)bis(6-chloropyridazin-3(2H)-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridazinones with various functional groups.
Aplicaciones Científicas De Investigación
2,2’-(Propane-1,3-diyl)bis(6-chloropyridazin-3(2H)-one) has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs, particularly as enzyme inhibitors or receptor antagonists.
Materials Science: Used in the synthesis of novel polymers and materials with unique properties, such as enhanced thermal stability or conductivity.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mecanismo De Acción
The mechanism of action of 2,2’-(Propane-1,3-diyl)bis(6-chloropyridazin-3(2H)-one) depends on its specific application:
Enzyme Inhibition: The compound may act as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate binding.
Receptor Antagonism: It may bind to receptors, blocking the interaction of endogenous ligands and modulating signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-(Ethane-1,2-diyl)bis(6-chloropyridazin-3(2H)-one): Similar structure but with an ethane linker instead of propane.
2,2’-(Butane-1,4-diyl)bis(6-chloropyridazin-3(2H)-one): Similar structure but with a butane linker instead of propane.
Uniqueness
2,2’-(Propane-1,3-diyl)bis(6-chloropyridazin-3(2H)-one) is unique due to its specific linker length, which can influence its chemical reactivity, binding affinity, and overall molecular properties. The propane-1,3-diyl linker provides a balance between flexibility and rigidity, making it suitable for various applications.
Propiedades
Número CAS |
674309-08-1 |
|---|---|
Fórmula molecular |
C11H10Cl2N4O2 |
Peso molecular |
301.13 g/mol |
Nombre IUPAC |
6-chloro-2-[3-(3-chloro-6-oxopyridazin-1-yl)propyl]pyridazin-3-one |
InChI |
InChI=1S/C11H10Cl2N4O2/c12-8-2-4-10(18)16(14-8)6-1-7-17-11(19)5-3-9(13)15-17/h2-5H,1,6-7H2 |
Clave InChI |
OEQYXLCXPPWBSA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)N(N=C1Cl)CCCN2C(=O)C=CC(=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



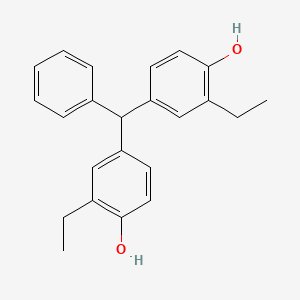
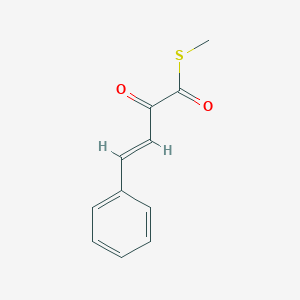

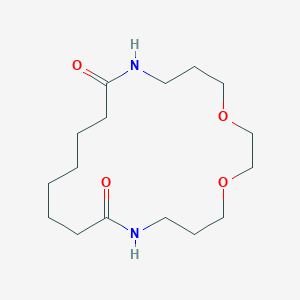
![10-Hydroxy-1,6-dimethyl-3H-pyrano[3,2-f]quinoline-3,8(7H)-dione](/img/structure/B12520603.png)

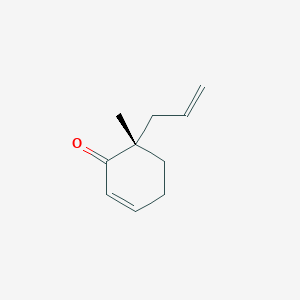

![1-Propanone, 2-[1-(2-hydroxyethoxy)cyclohexyl]-1-phenyl-](/img/structure/B12520638.png)
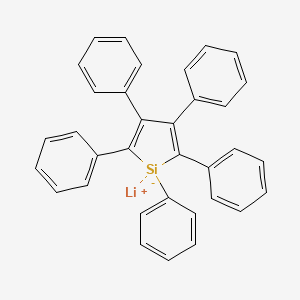

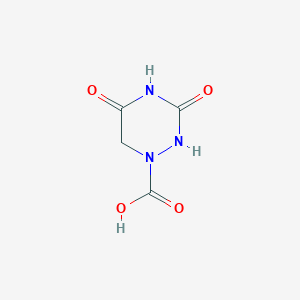
![4,7-Dichloro[1]benzothieno[3,2-d]pyrimidine](/img/structure/B12520654.png)
